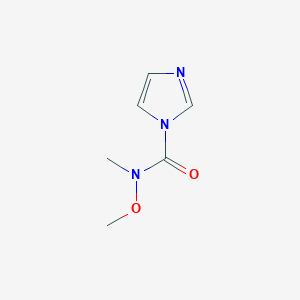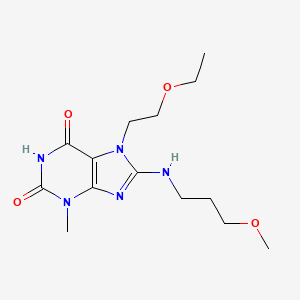
N-Metoxi-N-metil-1H-imidazol-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known as N-methoxy-N-methylcarbamoylimidazole, is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of various esters and amides .
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes and receptors .
Mode of Action
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is used as a reagent in the preparation of various compounds . It reacts with trimethylsilyl cyanide to form N-methoxy-N-methylcyanoformamide . It also participates in the chemoselective esterification and amidation of carboxylic acids . The compound can react with amines, alcohols, thiols, and carboxylic acids to produce carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 1204 g/mL at 25 °C . It is stored under inert gas at a temperature between 2-8°C . These properties may influence its bioavailability.
Result of Action
As a reagent, it is primarily used in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. The compound is sensitive to air and heat . Therefore, it is stored under inert gas and at low temperatures to maintain its stability .
Análisis Bioquímico
Biochemical Properties
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide plays a significant role in biochemical reactions. It is used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide . It also aids in the chemoselective esterification and amidation of carboxylic acids .
Molecular Mechanism
The molecular mechanism of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is primarily through its role as a reagent in the preparation of other compounds. It can help in the formation of carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides upon reacting with amines, alcohols, thiols, and carboxylic acids .
Métodos De Preparación
The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with methyl formate or other formate esters under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Esterification and Amidation: It can react with carboxylic acids to form esters and amides.
Reaction with Trimethylsilyl Cyanide: This reaction produces N-methoxy-N-methylcyanoformamide.
Formation of Carbamoylimidazolium Iodides: When reacted with amines, alcohols, thiols, and carboxylic acids, it forms carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides.
Common reagents used in these reactions include trimethylsilyl cyanide, various carboxylic acids, and amines . The major products formed from these reactions are esters, amides, and carbamoylimidazolium iodides .
Comparación Con Compuestos Similares
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can be compared with other similar compounds such as:
N-Methyl-1H-imidazole-1-carboxamide: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
N-Methoxy-N-methylcyanoformamide: A derivative formed by reacting with trimethylsilyl cyanide, used in different synthetic applications.
Carbamoylimidazolium Iodides: Formed by reacting with amines, alcohols, thiols, and carboxylic acids, used in the synthesis of ureas, thioureas, carbamates, and amides.
The uniqueness of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide lies in its ability to undergo chemoselective esterification and amidation, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
N-methoxy-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQREVDTYAHWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C=CN=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862873-06-1 |
Source


|
| Record name | 862873-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)



![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)
![N-(2,3-DIMETHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2488753.png)
![5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide](/img/structure/B2488756.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/new.no-structure.jpg)
